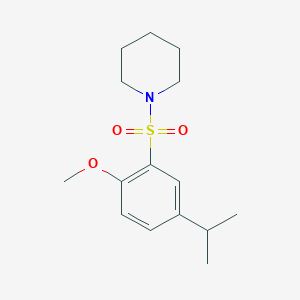
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as IPSM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. IPSM is a sulfonamide compound that has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and receptors in the body. 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to exhibit potent anti-inflammatory and analgesic activity, making it a promising candidate for the treatment of pain and inflammation. It has also been found to exhibit anticonvulsant activity, suggesting that it may have potential applications in the treatment of epilepsy. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to have potential anticancer activity, as it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether in lab experiments. For example, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is a relatively complex compound that requires a multistep synthesis process, which can be time-consuming and costly. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. One area of research is the development of new drugs based on 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. Researchers are currently exploring the potential of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether derivatives as potential drug candidates for the treatment of various diseases and conditions. Another area of research is the elucidation of the exact mechanism of action of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, which could provide valuable insights into its biological activity. Finally, researchers are also exploring the potential of 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether as a tool for studying the role of certain enzymes and receptors in the body, which could lead to the development of new therapies for various diseases and conditions.
Métodos De Síntesis
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis process involves the reaction of 4-isopropylphenol with piperidine, followed by the reaction of the resulting compound with methanesulfonyl chloride to form 4-isopropyl-2-(1-piperidinylsulfonyl)phenol. Finally, the compound is methylated using dimethyl sulfate to form 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether.
Aplicaciones Científicas De Investigación
4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its potential applications in the treatment of various diseases and conditions. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activity. In addition, 4-Isopropyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to have potential applications in the treatment of cancer and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C15H23NO3S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-12(2)13-7-8-14(19-3)15(11-13)20(17,18)16-9-5-4-6-10-16/h7-8,11-12H,4-6,9-10H2,1-3H3 |
Clave InChI |
VKXNLDWFMLGHOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
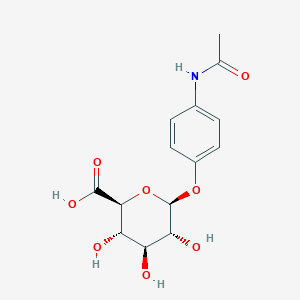
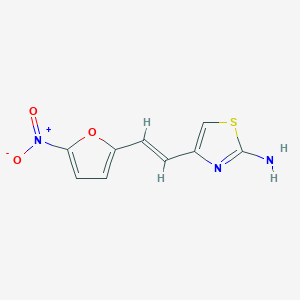
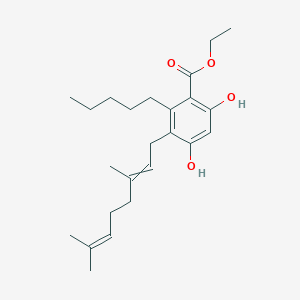
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
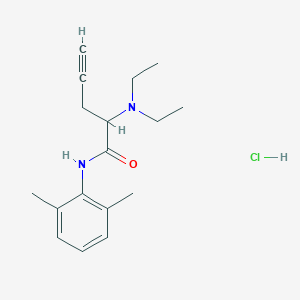
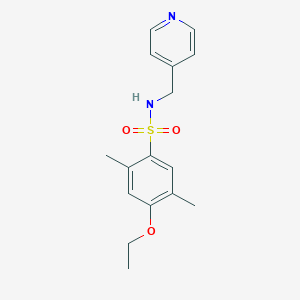

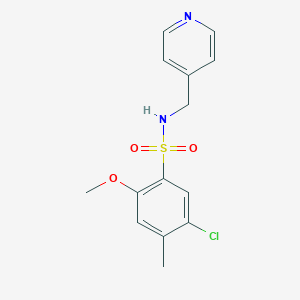


![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
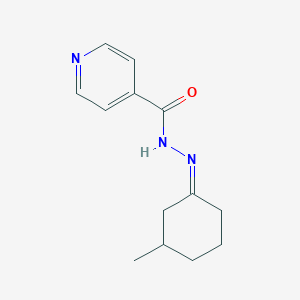
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)